2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid
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Overview
Description
2-{2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl}propanoic acid is a unique chemical compound characterized by its bicyclo[111]pentane core structure, which is substituted with a phenyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1+1+1] cycloaddition reaction, often using a suitable precursor such as a tricyclo[1.1.1.0]pentane derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the bicyclo[1.1.1]pentane core.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include alcohols or aldehydes.
Substitution: Products will vary depending on the nucleophile used, potentially resulting in amines, ethers, or thioethers.
Scientific Research Applications
2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Materials Science: Its fluorinated structure can impart desirable properties such as hydrophobicity and thermal stability, making it useful in developing advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluorinated compounds.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Materials Science: Its fluorinated structure can enhance the stability and performance of materials by reducing surface energy and increasing resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine: Similar structure but with an amine group instead of a carboxyl group.
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane: Lacks the carboxyl group, making it less reactive in certain chemical reactions.
2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethanol: Contains a hydroxyl group instead of a carboxyl group, affecting its solubility and reactivity.
Uniqueness
2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid is unique due to its combination of a bicyclo[1.1.1]pentane core, phenyl group, and fluorine atoms, which confer distinct chemical and physical properties. Its carboxyl group also allows for further functionalization, making it versatile for various applications.
Properties
Molecular Formula |
C14H14F2O2 |
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Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid |
InChI |
InChI=1S/C14H14F2O2/c1-9(11(17)18)12-7-13(8-12,14(12,15)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,17,18) |
InChI Key |
NPQHOAYJRBYUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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